Diethylene glycol monostearate
Overview
Description
Diethylene glycol monostearate is a useful research compound. Its molecular formula is C22H44O4 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Embedding Medium for Electron Microscopy : It is used as a removable embedding medium for preparing embeddment-free sections in transmission electron microscopy, aiding in the visualization of biological structures like protein filament networks (Capco, Krochmalnic, & Penman, 1984).
High-Resolution Light Microscopy : Diethylene glycol distearate is suitable for obtaining high-quality thin sections for light microscopy, enabling detailed examination of tissues (Taleporos, 1974).
Tissue Engineering : It has been used to initiate the ring-opening polymerization of certain monomers, forming degradable networks useful in tissue engineering (Davis, Burdick, & Anseth, 2003).
Retinal Cytochemistry : Its embedment properties make it desirable for retinal cytochemical studies, including in situ hybridization and immuno-cytochemistry (Huang et al., 1993).
Demulsification of Crude Oil Emulsion : Diethylene glycol distearate has been studied for its effectiveness as a demulsifier agent in breaking water-in-crude oil emulsions (Roshan, Ghader, & Rahimpour, 2018).
Solvent-Free Esterification : It is used in the pharmaceutical and cosmetics industries, and its synthesis via esterification has been optimized using microwave irradiation, presenting a more efficient process for industrial applications (Hiware & Gaikar, 2020).
Polymer Science : Diethylene glycol has been utilized in polymerization to form water-soluble coordination polymers, useful in various applications (Schmatloch, Fernández González, & Schubert, 2002).
Marine Environmental Impact : The compound has been studied for its effects in marine organisms, specifically its impact when used in offshore oil activities (Stefania et al., 2009).
Drug Solubilization : Diethylene glycol monoethyl ether, a related compound, has been used as a solubilizer in pharmaceutical products for enhanced drug absorption (Ha et al., 2019).
Topical Dermatology Products : Diethylene glycol monoethyl ether is emerging as a solvent in dermatology products for its solubilizing properties (Osborne, 2011).
Mechanism of Action
Diethylene glycol monostearate, also known as Cerasynt, is an organic compound with the molecular formula C20H40O3 . It is the ester of stearic acid and diethylene glycol . This compound has gained significant attention in various industries, including cosmetics, food, and pharmaceuticals .
Target of Action
This compound primarily targets the skin and hair when used in personal care products . It acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it improves the absorption of other compounds into the skin. As a surfactant, it helps to reduce surface tension, and as a solubilizer, it aids in the dissolution of other substances.
Mode of Action
The compound interacts with its targets by forming a layer on the skin or hair, which helps to retain moisture and gives a smooth and soft appearance . It also enhances the penetration of other ingredients into the skin by reducing the skin’s barrier function .
Biochemical Pathways
It is known that the compound can influence the permeability of the skin, potentially affecting various biochemical processes related to skin health and function .
Pharmacokinetics
Due to its use as a penetration enhancer, it is likely that a portion of the compound is absorbed through the skin during topical application .
Result of Action
The primary result of this compound’s action is improved skin and hair texture. By forming a layer on the skin or hair, it helps to retain moisture, giving a smooth and soft appearance . Additionally, it can enhance the effectiveness of other skincare ingredients by improving their absorption into the skin .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness as a penetration enhancer may be affected by the condition of the skin, such as its hydration level and the presence of any skin disorders . Furthermore, the stability of this compound may be influenced by factors such as temperature and pH .
Future Directions
There is increasing interest in employing heterogeneous catalysts in esterification reactions to avoid waste generation when the homogeneous acid catalyst is neutralized . This suggests a potential future direction for the synthesis of compounds like diethylene glycol monostearate. Furthermore, the demand for ethylene glycol distearate (EGDS) in various industries suggests a promising future for related compounds .
Biochemical Analysis
Cellular Effects
Diethylene Glycol, a related compound, is known to be nephrotoxic, potentially resulting in high morbidity and mortality . Its main nephrotoxic by-product is diglycolic acid (DGA)
Molecular Mechanism
Diethylene Glycol, a related compound, is metabolized to 2-hydroxyethoxy acetic acid (HEAA), which is responsible for metabolic acidosis and organ dysfunction .
Dosage Effects in Animal Models
While there is a lack of specific studies on Diethylene Glycol Monostearate, related compounds like Diethylene Glycol have been studied. For instance, Diethylene Glycol has been shown to cause renal toxicity in animal models
Metabolic Pathways
Diethylene Glycol, a related compound, is metabolized by alcohol dehydrogenase (ADH) to 2-hydroxyethoxy acetaldehyde, which is then converted by aldehyde dehydrogenase (ALDH) to 2-hydroxyethoxy acetic acid (HEAA)
Properties
IUPAC Name |
2-(2-hydroxyethoxy)ethyl octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h23H,2-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVUXRBUUYZMKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041862 | |
Record name | Diethylene glycol monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline solid; [Chem Service MSDS] | |
Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethylene glycol monostearate | |
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URL | https://haz-map.com/Agents/20599 | |
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CAS No. |
106-11-6 | |
Record name | Diglycol monostearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Diethylene glycol monostearate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PEG-2 Stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404230 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Diethylene glycol monostearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyethoxy)ethyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIETHYLENE GLYCOL MONOSTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TWG3GKC3M9 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of Diethylene Glycol Monostearate in histological studies?
A1: this compound is a key component of ester waxes used for embedding tissues in histological preparations []. It offers an alternative to traditional paraffin embedding, especially for tissues rich in collagen or those that have undergone degradation. A modified method using purified this compound and distearate helps minimize issues like tissue puckering and section detachment, leading to improved preservation of delicate structures and substances like glycoproteins and mucoproteins [].
Q2: Can this compound be used in powder form for industrial applications?
A2: Yes, this compound is a component of a white powder-based aqueous mold release agent []. This formulation helps overcome the environmental concerns of solvent-based mold release agents and addresses the transportation challenges of traditional aqueous formulations. The inclusion of this compound contributes to the desired wettability, drying properties, and precision required for mold release applications [].
Q3: Are there any advantages of using a this compound based mold release agent?
A3: The white powder formulation containing this compound offers several advantages []. Firstly, it minimizes environmental pollution associated with solvent-based alternatives. Secondly, it simplifies transportation and handling compared to bulky liquid formulations. Lastly, the powder format allows for controlled and precise application, ensuring efficient mold release during manufacturing processes [].
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